molecular formula C28H56N2OSSn2 B14504731 4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine CAS No. 63901-89-3

4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine

Cat. No.: B14504731
CAS No.: 63901-89-3
M. Wt: 706.2 g/mol
InChI Key: JBQKEYHBNVAULV-UHFFFAOYSA-L
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Description

4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine is an organotin compound that features both stannyl and pyrimidine groups Organotin compounds are known for their versatility in organic synthesis, particularly in coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine typically involves the stannylation of pyrimidine derivatives. One common method is the Stille coupling reaction, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran and a base like cesium carbonate to facilitate the coupling process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organotin chemistry and large-scale Stille coupling reactions can be adapted for its production.

Chemical Reactions Analysis

Types of Reactions

4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as cesium carbonate, to facilitate reactions.

    Solvents: Tetrahydrofuran is commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new carbon-carbon bonded compound.

Scientific Research Applications

4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine primarily involves its role as a reagent in coupling reactions. The stannyl groups facilitate the formation of carbon-carbon bonds through the transfer of the stannyl group to the organic halide, mediated by a palladium catalyst. This process involves the formation of a palladium-stannyl intermediate, which then undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine is unique due to the presence of both stannyl and sulfanyl groups, which can offer additional reactivity and versatility in synthetic applications compared to its counterparts.

Properties

CAS No.

63901-89-3

Molecular Formula

C28H56N2OSSn2

Molecular Weight

706.2 g/mol

IUPAC Name

tributyl-(4-tributylstannyloxypyrimidin-2-yl)sulfanylstannane

InChI

InChI=1S/C4H4N2OS.6C4H9.2Sn/c7-3-1-2-5-4(8)6-3;6*1-3-4-2;;/h1-2H,(H2,5,6,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2

InChI Key

JBQKEYHBNVAULV-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=NC(=NC=C1)S[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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